molecular formula C27H22FN7O6S3 B15143159 Ldha-IN-5

Ldha-IN-5

Cat. No.: B15143159
M. Wt: 655.7 g/mol
InChI Key: HESBKZYQLSNUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ldha-IN-5 is a small molecule inhibitor specifically targeting lactate dehydrogenase A (LDHA). LDHA is an enzyme that plays a crucial role in the glycolysis pathway, converting pyruvate to lactate. Inhibiting LDHA can disrupt this metabolic pathway, making this compound a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ldha-IN-5 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity towards LDHA.

    Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput screening to identify the most efficient conditions .

Chemical Reactions Analysis

Types of Reactions

Ldha-IN-5 primarily undergoes:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Various substitution reactions can be employed to introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Ldha-IN-5 has a wide range of applications in scientific research:

Mechanism of Action

Ldha-IN-5 exerts its effects by binding to the active site of LDHA, inhibiting its enzymatic activity. This inhibition prevents the conversion of pyruvate to lactate, disrupting the glycolytic pathway. The compound’s molecular targets include key residues in the active site of LDHA, and its action leads to an accumulation of pyruvate and a decrease in lactate production. This metabolic disruption can induce cell death in cancer cells that rely heavily on glycolysis for energy production .

Properties

Molecular Formula

C27H22FN7O6S3

Molecular Weight

655.7 g/mol

IUPAC Name

2-[3-[3-[(5-carboxy-2H-triazol-4-yl)sulfanyl]phenyl]-5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C27H22FN7O6S3/c28-18-9-14(6-7-21(18)44(29,40)41)8-17-20(10-13-4-5-13)35(27-30-19(12-42-27)25(36)37)33-22(17)15-2-1-3-16(11-15)43-24-23(26(38)39)31-34-32-24/h1-3,6-7,9,11-13H,4-5,8,10H2,(H,36,37)(H,38,39)(H2,29,40,41)(H,31,32,34)

InChI Key

HESBKZYQLSNUJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC(=CC=C4)SC5=NNN=C5C(=O)O)CC6=CC(=C(C=C6)S(=O)(=O)N)F

Origin of Product

United States

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